8-Bromo-1-naphthalenepropanenitrile
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Overview
Description
8-Bromo-1-naphthalenepropanenitrile is a brominated naphthalene derivative with a nitrile group attached to the propyl chain
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method involves the bromination of naphthalene to introduce the bromo group at the 1-position, followed by a subsequent reaction to attach the nitrile group.
Nucleophilic Substitution:
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps to remove any by-products or unreacted starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Substitution reactions can replace the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium cyanide (NaCN) for nitrile formation.
Major Products Formed:
Oxidation: Oxidized naphthalene derivatives.
Reduction: Amines derived from the nitrile group.
Substitution: Nitriles, amines, and other substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: 8-Bromo-1-naphthalenepropanenitrile is used as an intermediate in the synthesis of more complex organic compounds. Its bromo and nitrile groups make it a versatile building block for various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its use as a probe in biochemical assays and its role in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in drug design and development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its bromo group makes it useful in cross-linking reactions and as a flame retardant.
Mechanism of Action
The mechanism by which 8-Bromo-1-naphthalenepropanenitrile exerts its effects depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the nitrile group.
Naphthalene-1-carbonitrile: Similar but lacks the bromo group.
2-Bromonaphthalene: Bromo group at a different position on the naphthalene ring.
This comprehensive overview highlights the significance of 8-Bromo-1-naphthalenepropanenitrile in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
Molecular Formula |
C13H10BrN |
---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
3-(8-bromonaphthalen-1-yl)propanenitrile |
InChI |
InChI=1S/C13H10BrN/c14-12-8-2-6-10-4-1-5-11(13(10)12)7-3-9-15/h1-2,4-6,8H,3,7H2 |
InChI Key |
FGDZFOUGDFOZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCC#N)C(=CC=C2)Br |
Origin of Product |
United States |
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